
Neotuberostemonine
Overview
Description
Neotuberostemonine (NTS) is a bioactive alkaloid isolated from Stemona tuberosa, a plant traditionally used in Chinese medicine for its antitussive and anti-inflammatory properties. Structurally classified under the tuberostemonine-type alkaloids, NTS is a stereoisomer of tuberostemonine (TS) and shares a common pyrrolo[1,2-α]azepine core . Its molecular formula is C₂₂H₃₃NO₄, with a molecular weight of 375.5 g/mol .
NTS has demonstrated significant pharmacological activities, including:
- Antitussive effects: Comparable to codeine but non-opioid receptor-dependent .
- Anti-fibrotic actions: Inhibits hypoxia-inducible factor 1α (HIF-1α) signaling, reducing extracellular matrix (ECM) deposition in pulmonary fibrosis models .
- Anti-osteoclastogenic activity: Suppresses NF-κB pathway, reducing bone resorption .
- Macrophage modulation: Attenuates bleomycin-induced lung fibrosis by inhibiting M2 macrophage polarization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neotuberostemonine is primarily obtained through extraction from the roots of Stemona tuberosa. The extraction process involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Stemona tuberosa plants. The process includes harvesting the roots, drying them, and then using solvent extraction followed by purification steps to obtain the pure compound. The yield and purity of this compound can be optimized by adjusting the extraction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Neotuberostemonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Therapeutic Applications in Pulmonary Fibrosis
Mechanism of Action
Neotuberostemonine exhibits significant anti-fibrotic effects primarily through the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways. Research indicates that this compound can suppress the differentiation of lung fibroblasts into myofibroblasts, which are pivotal in the development of pulmonary fibrosis. In a study involving primary mouse lung fibroblasts, this compound treatment resulted in a dose-dependent reduction of key profibrotic markers such as TGF-β, FGF2, and α-SMA under hypoxic conditions .
Case Study: Bleomycin-Induced Pulmonary Fibrosis Model
In a controlled animal study, mice subjected to bleomycin-induced pulmonary fibrosis were treated with oral this compound (30 mg/kg). Results showed a marked decrease in collagen deposition and inflammatory cell infiltration in lung tissues compared to untreated controls. Histopathological examinations confirmed that this compound effectively mitigated fibrosis by reducing HIF-1α levels and its downstream profibrotic factors .
Parameter | Control Group | This compound Group |
---|---|---|
Collagen Deposition | High | Low |
Inflammatory Cell Infiltration | Significant | Minimal |
HIF-1α Expression | Elevated | Reduced |
Osteoclastogenesis Inhibition
This compound has also been studied for its role in inhibiting osteoclast differentiation. In vitro experiments demonstrated that this compound (50 µM) effectively blocked RANKL-induced osteoclastogenesis in RAW 264.7 cells. This action is attributed to the compound's ability to inhibit key signaling pathways involved in osteoclast differentiation, including NF-κB and MAPK pathways .
Case Study: Osteoporosis Model
In a model of osteoporosis induced by ovariectomy, administration of this compound resulted in significant reductions in bone resorption markers and improved bone density parameters compared to controls. These findings suggest that this compound may serve as a potential therapeutic agent for osteoporosis .
Bone Parameter | Control Group | This compound Group |
---|---|---|
Bone Density | Low | High |
TRACP5b Levels | Elevated | Decreased |
Antitussive Effects
This compound is recognized for its potent antitussive properties, comparable to codeine but without opioid receptor involvement. Studies indicate that it effectively reduces cough reflex induced by citric acid in animal models .
Case Study: Cough Reflex Inhibition
In a study involving conscious guinea pigs, this compound was administered at a dose of 133 µmol/kg, resulting in significant suppression of the cough reflex compared to untreated animals. This highlights its potential as a safer alternative to traditional antitussive medications .
Cough Frequency | Control Group | This compound Group |
---|---|---|
Frequency | High | Low |
Mechanism of Action
Neotuberostemonine exerts its effects through several molecular targets and pathways:
Inhibition of HIF-1α Signaling: this compound inhibits the protein expression of hypoxia-inducible factor 1-alpha (HIF-1α) and its downstream factors, such as transforming growth factor-beta (TGF-β) and fibroblast growth factor 2 (FGF2). .
Anti-inflammatory Effects: this compound suppresses the recruitment and activation of macrophages, which play a crucial role in the inflammatory response. .
Comparison with Similar Compounds
Comparison with Similar Alkaloids
Stemona tuberosa contains multiple alkaloids with diverse biological activities. Below is a detailed comparison of NTS with structurally related compounds:
Table 1: Structural and Functional Comparison of Stemona Alkaloids
Mechanistic Insights and Research Findings
Antitussive Activity
- NTS and TS both inhibit citric acid-induced cough in guinea pigs but differ in administration routes. TS maintains efficacy orally, while NTS shows reduced oral bioavailability due to P-glycoprotein efflux .
- Croomine acts centrally via BBB penetration, unlike NTS and TS, which act peripherally .
Anti-Fibrotic Effects
- NTS : Suppresses HIF-1α and downstream factors (TGF-β, FGF2, α-SMA) in lung fibroblasts, reducing collagen deposition . At 30 mg/kg orally, it reduces Ashcroft scores by 40% in bleomycin-induced fibrosis .
- Other alkaloids: No reported anti-fibrotic activity, highlighting NTS’s unique mechanism.
Osteoclastogenesis Inhibition
- NTS blocks NF-κB signaling, reducing RANKL-induced osteoclast formation (IC₅₀ = 10 μM) . This activity is absent in TS and stemoninine.
Macrophage Modulation
- NTS (10–100 μM) inhibits M2 polarization in RAW 264.7 cells, reducing arginase-1 expression by 60% . TS and croomine lack this effect.
Pharmacokinetic and Metabolic Profiles
- NTS vs. TS: As stereoisomers, they exhibit distinct metabolic pathways. NTS undergoes hydroxylation and hydration, while TS is metabolized via oxygenation .
- Croomine : Rapid absorption (Tₘₐₓ = 1.5 hrs) and brain distribution, enabling central antitussive effects .
Biological Activity
Neotuberostemonine (NTS) is a natural alkaloid derived from the plant Stemona tuberosa. This compound has garnered interest due to its diverse biological activities, particularly its anti-inflammatory and antitussive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is one of the key active components in Stemona tuberosa, which is traditionally used in herbal medicine. The compound is structurally related to other alkaloids in the Stemona family, such as tuberostemonine, and exhibits significant pharmacological potential.
-
Anti-Inflammatory Effects :
This compound has been shown to attenuate pulmonary fibrosis induced by bleomycin in murine models. The mechanism involves suppression of macrophage recruitment and activation, which are crucial in the inflammatory response associated with lung injury . -
Antitussive Activity :
The compound exhibits antitussive properties, validated through studies that demonstrate its effectiveness against citric acid-induced cough in guinea pigs. This activity is believed to be mediated through interaction with specific receptors in the central nervous system . -
Inhibition of Fibroblast Differentiation :
Research indicates that NTS inhibits the differentiation of lung fibroblasts under hypoxic conditions, further contributing to its potential therapeutic effects in pulmonary diseases .
Pharmacokinetics
This compound displays a unique pharmacokinetic profile characterized by high concentrations in the intestine, stomach, and liver following oral administration. Studies have shown that there is no long-term accumulation of NTS in tissues, suggesting a favorable safety profile for potential therapeutic use .
Table 1: Summary of Key Studies on this compound
Q & A
Basic Research Questions
Q. What experimental models are commonly used to study the antitussive (cough-suppressing) mechanism of neotuberostemonine?
this compound’s antitussive effects are typically evaluated using ammonia- or citric acid-induced cough models in mice or guinea pigs. Key studies measure cough frequency, latency period, and airway inflammation biomarkers (e.g., TNF-α, IL-6). Pharmacokinetic data from rodent models, such as plasma concentration-time profiles, are critical for correlating bioavailability with efficacy .
Q. Which analytical methods are recommended for quantifying this compound in plant extracts or biological samples?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used. For example, Wu et al. (2016) employed LC-MS/MS to quantify this compound in rat plasma, achieving a detection limit of 0.5 ng/mL . Structural confirmation via X-ray crystallography (e.g., Liu et al., 2018) is essential for verifying alkaloid identity .
Q. How do researchers validate the purity of isolated this compound for in vitro assays?
Purity is confirmed using a combination of chromatographic (HPLC purity ≥95%) and spectroscopic methods (NMR, IR). For novel derivatives, elemental analysis and optical rotation measurements are required to establish stereochemical integrity .
Advanced Research Questions
Q. What molecular pathways underlie this compound’s antifibrotic effects in pulmonary fibrosis models?
this compound suppresses macrophage recruitment and TGF-β1/Smad3 signaling, reducing collagen deposition in bleomycin-induced lung fibrosis. Advanced studies use RNA-seq or phosphoproteomics to identify downstream targets like HIF-1α, which regulates hypoxia-responsive genes in fibroblasts .
Q. How can contradictory pharmacokinetic data between rodent and human cell models be resolved?
Discrepancies in metabolic stability (e.g., cytochrome P450 interactions) require species-specific microsomal assays. For instance, human liver microsomes may metabolize this compound faster than rodent models, necessitating dose adjustments in translational studies. Cross-species comparative analyses and PBPK modeling are recommended .
Q. What strategies optimize this compound’s bioavailability for CNS-targeted studies?
Low oral bioavailability (~15% in rats) is addressed via nanoparticle encapsulation or prodrug synthesis. Studies modifying the alkaloid’s tertiary amine structure (e.g., N-methylation) have improved blood-brain barrier permeability in murine models .
Q. Data Analysis & Interpretation
Q. Which statistical methods are appropriate for dose-response studies of this compound?
Non-linear regression (e.g., log-dose vs. response) and ANOVA with post-hoc Tukey tests are standard. For multi-omics data, hierarchical clustering or pathway enrichment analysis (via KEGG/GO databases) identifies biologically relevant networks .
Q. How should researchers address batch-to-batch variability in plant-derived this compound?
Implement quality control protocols:
- Chemical standardization : HPLC fingerprinting of Stemona tuberosa extracts.
- Biological standardization : Validate consistency using in vitro macrophage inhibition assays (IC50 ± 10% tolerance) .
Q. Experimental Design Considerations
Q. What controls are essential for in vivo toxicity studies of this compound?
Include:
- Vehicle controls (e.g., saline or DMSO).
- Positive controls (e.g., dexamethasone for anti-inflammatory effects).
- Negative controls (uninfected or sham-operated animals). Histopathological analysis of liver/kidney tissues is mandatory for toxicity assessment .
Q. How can hypoxia-inducible factor (HIF-1α) signaling be experimentally modulated to study this compound’s antifibrotic effects?
Use siRNA knockdown or CRISPR-Cas9-edited fibroblast lines to disrupt HIF-1α. Measure downstream markers like VEGF and collagen I via Western blot or qPCR. In vivo, employ HIF-1α inhibitors (e.g., PX-478) to validate target engagement .
Q. Contradictory Findings & Validation
Q. How to reconcile conflicting reports on this compound’s immunomodulatory vs. immunosuppressive effects?
Context-dependent effects may arise from dose differences (e.g., anti-inflammatory at 10 mg/kg vs. immunosuppressive at 50 mg/kg in mice). Conduct time-course experiments and flow cytometry to profile immune cell subsets (e.g., M1/M2 macrophage polarization) .
Properties
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
Record name | Neotuberostemonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-46-1 | |
Record name | Neotuberostemonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neotuberostemonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.